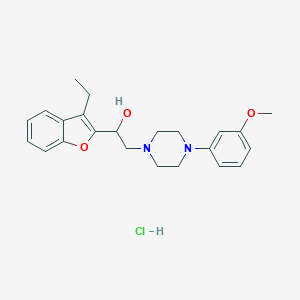![molecular formula C10H17NO3 B065795 Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate CAS No. 178894-50-3](/img/structure/B65795.png)
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail. In
Scientific Research Applications
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate has been extensively studied in scientific research due to its unique properties. This compound has been found to have potent anticancer activity and has been studied as a potential drug candidate for the treatment of various types of cancer. Additionally, this compound has also been studied for its anti-inflammatory and analgesic properties.
Mechanism Of Action
The mechanism of action of Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of specific enzymes that are involved in cancer cell proliferation. Additionally, this compound has also been found to modulate specific signaling pathways that are involved in inflammation and pain.
Biochemical and Physiological Effects:
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of cancer cells. Additionally, this compound has also been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory conditions and pain.
Advantages And Limitations For Lab Experiments
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate has several advantages for lab experiments. This compound is easy to synthesize and has a high yield and purity. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound also has some limitations for lab experiments. This compound is highly reactive and can be challenging to handle in the lab. Additionally, this compound has not been extensively studied in vivo and may have potential side effects that are not yet known.
Future Directions
There are several future directions for the study of Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate. One potential direction is the study of this compound's mechanism of action in more detail. Additionally, this compound could be studied in vivo to determine its efficacy and potential side effects. Furthermore, this compound could be studied in combination with other drugs to determine its potential as a combination therapy for cancer and other diseases. Finally, this compound could be modified to improve its stability and bioavailability, making it a more effective drug candidate.
Synthesis Methods
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate is synthesized through a specific method that involves the reaction between tert-butyl N-(prop-2-yn-1-yl) carbamate and (2S,3R)-3-hydroxypent-4-yn-2-ol. This reaction is catalyzed by a palladium catalyst and occurs under mild reaction conditions. The yield of this reaction is high, and the purity of the product is also excellent.
properties
CAS RN |
178894-50-3 |
|---|---|
Product Name |
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate |
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h1,7-8,12H,2-5H3,(H,11,13)/t7-,8+/m0/s1 |
InChI Key |
VVTMXMZDDQUGHR-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C#C)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C#C)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C#C)O)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, (2-hydroxy-1-methyl-3-butynyl)-, 1,1-dimethylethyl ester, [R- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)


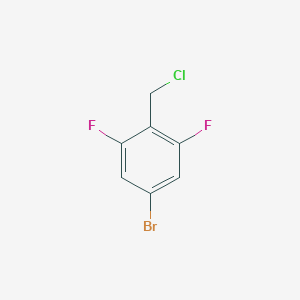
![Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B65727.png)
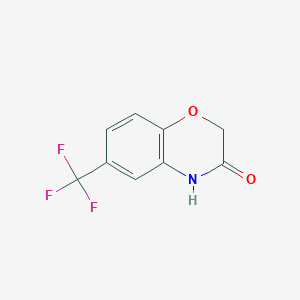
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)

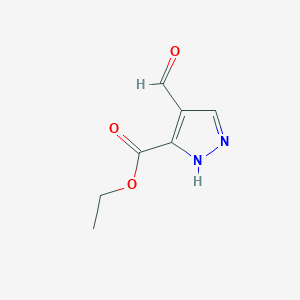
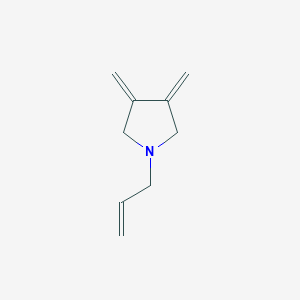
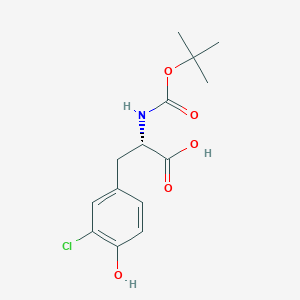
![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)
